![molecular formula C15H17NO3 B13147964 1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- is a derivative of isoindoline-1,3-dione, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- typically involves the reaction of isoindoline-1,3-dione with a cyclohexyl derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes like cyclooxygenase.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- can be compared with other isoindoline-1,3-dione derivatives:
1H-Isoindole-1,3(2H)-dione,2-[4-(methyl)cyclohexyl]-: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group. It may exhibit different biological activities and chemical reactivity.
1H-Isoindole-1,3(2H)-dione,2-[4-(ethyl)cyclohexyl]-: This derivative has an ethyl group, which can influence its physical and chemical properties compared to the hydroxymethyl derivative.
The uniqueness of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- lies in its specific functional group, which can impart distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10-11,17H,5-9H2 |
Clave InChI |
ORPCYCFQLBZBCT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CO)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


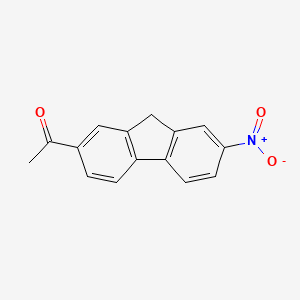
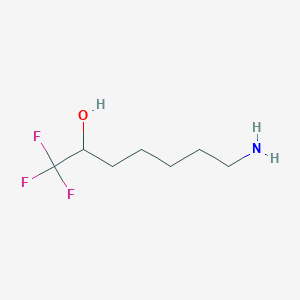
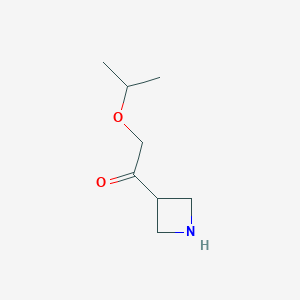
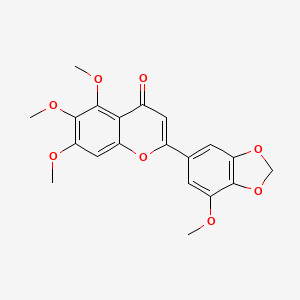
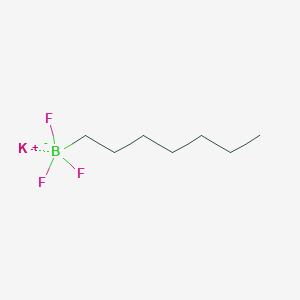
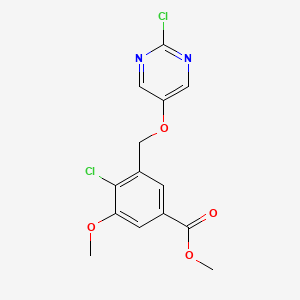

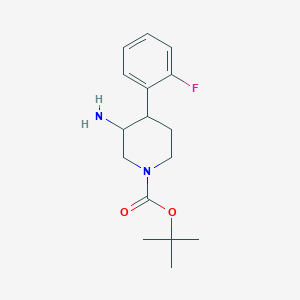


![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

